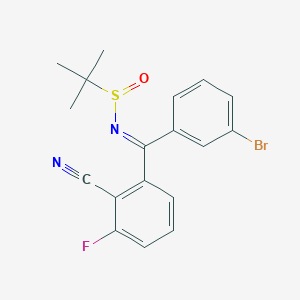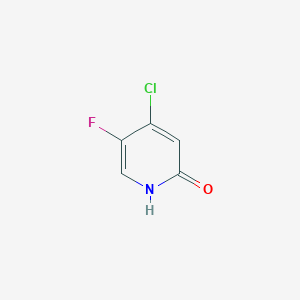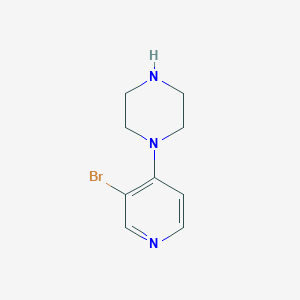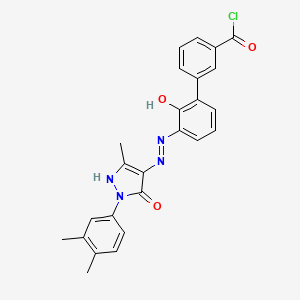
Eltrombopag Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eltrombopag Chloride is an orally bioavailable small-molecule thrombopoietin receptor agonist. It is primarily used to treat thrombocytopenia, a condition characterized by abnormally low levels of platelets in the blood. This compound is particularly effective in patients with chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eltrombopag Chloride involves multiple steps, starting from commercially available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nitration, reduction, and coupling reactions. The final step involves the formation of the chloride salt to enhance its solubility and bioavailability .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound meets pharmaceutical-grade standards. The process also includes stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Eltrombopag Chloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final pharmaceutical compound. These intermediates are crucial for the stepwise synthesis of this compound .
Wissenschaftliche Forschungsanwendungen
Eltrombopag Chloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of thrombopoietin receptor agonists.
Wirkmechanismus
Eltrombopag Chloride exerts its effects by binding to the transmembrane domain of the human thrombopoietin receptor. This binding stimulates the phosphorylation of STAT and JAK proteins, which are crucial for the proliferation and differentiation of bone marrow progenitor cells. Unlike other thrombopoietin receptor agonists, this compound does not activate the AKT pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Romiplostim: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Hetrombopag: A small molecule non-peptide thrombopoietin receptor agonist developed in China.
Uniqueness
Eltrombopag Chloride is unique in its ability to chelate iron and reduce reactive oxygen species, which adds an additional layer of therapeutic benefit. This property is not commonly found in other thrombopoietin receptor agonists .
Conclusion
This compound is a versatile and effective compound with a wide range of applications in medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the treatment of thrombocytopenia and other related conditions.
Eigenschaften
Molekularformel |
C25H21ClN4O3 |
|---|---|
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoyl chloride |
InChI |
InChI=1S/C25H21ClN4O3/c1-14-10-11-19(12-15(14)2)30-25(33)22(16(3)29-30)28-27-21-9-5-8-20(23(21)31)17-6-4-7-18(13-17)24(26)32/h4-13,29,31H,1-3H3 |
InChI-Schlüssel |
JKARKUAWCJFAGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)


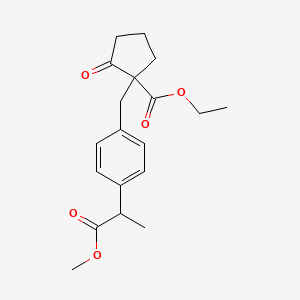
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
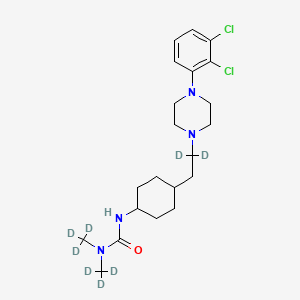
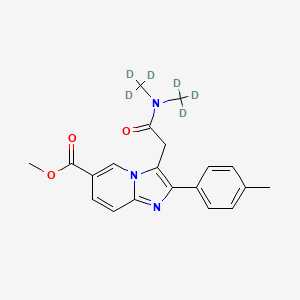
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)

